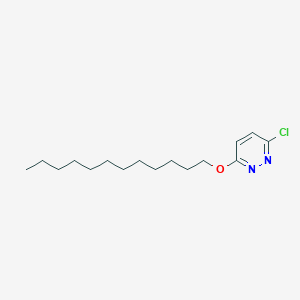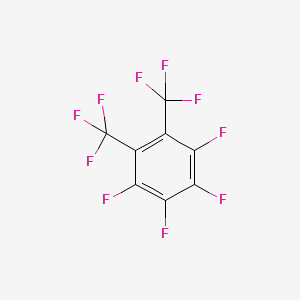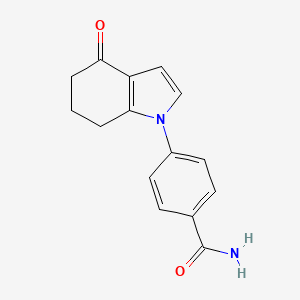
1,6-Dibromo-3,8-diethylpyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dibromo-3,8-diethylpyrene is an organic compound with the molecular formula C20H16Br2. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its interesting photophysical properties. The presence of bromine atoms and ethyl groups in the structure of this compound makes it a valuable intermediate in organic synthesis and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Dibromo-3,8-diethylpyrene can be synthesized through the bromination of 3,8-diethylpyrene. The process involves dissolving 3,8-diethylpyrene in an organic solvent such as chloroform or dichloromethane, followed by the addition of a brominating agent like dibromohydantoin. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The resulting solid is then filtered and recrystallized to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the bromination process .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dibromo-3,8-diethylpyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents
Major Products Formed
Substitution Reactions: The major products are the substituted pyrene derivatives with various functional groups replacing the bromine atoms.
Oxidation Reactions: The major products are oxidized pyrene derivatives, such as pyrenequinones.
Reduction Reactions: The major products are hydrogenated pyrene derivatives
Applications De Recherche Scientifique
1,6-Dibromo-3,8-diethylpyrene has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1,6-Dibromo-3,8-diethylpyrene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The bromine atoms in the compound make it susceptible to electrophilic aromatic substitution reactions, allowing for further functionalization.
DNA Intercalation: The planar structure of pyrene derivatives enables them to intercalate between DNA base pairs, affecting DNA replication and transcription processes.
Fluorescence: The compound exhibits strong fluorescence properties, making it useful as a fluorescent probe in biological and chemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dibromopyrene: Similar in structure but lacks the ethyl groups, making it less versatile in certain applications.
3,8-Dibromopyrene: Another brominated pyrene derivative with different substitution patterns, affecting its reactivity and applications.
1,3,6,8-Tetrabromopyrene: Contains more bromine atoms, leading to different chemical properties and uses
Uniqueness
1,6-Dibromo-3,8-diethylpyrene stands out due to the presence of both bromine atoms and ethyl groups, which enhance its reactivity and make it a valuable intermediate for the synthesis of a wide range of functionalized pyrene derivatives. Its unique combination of properties makes it suitable for diverse applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C20H16Br2 |
|---|---|
Poids moléculaire |
416.1 g/mol |
Nom IUPAC |
1,6-dibromo-3,8-diethylpyrene |
InChI |
InChI=1S/C20H16Br2/c1-3-11-9-17(21)15-8-6-14-12(4-2)10-18(22)16-7-5-13(11)19(15)20(14)16/h5-10H,3-4H2,1-2H3 |
Clé InChI |
OEQLAFPMVXVPAA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3CC)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



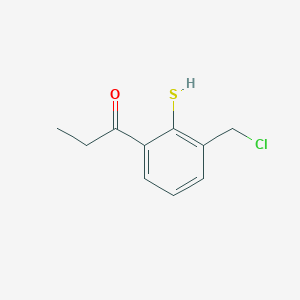
![3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B14069991.png)
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide](/img/structure/B14069995.png)
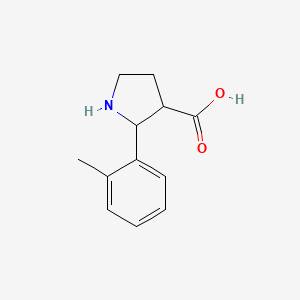

![(5E)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B14070011.png)




